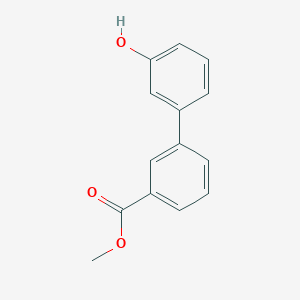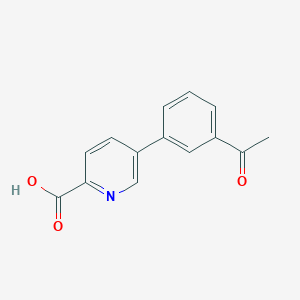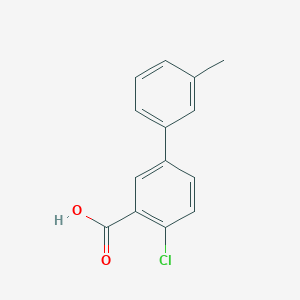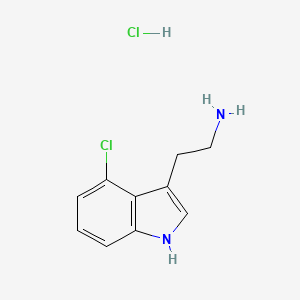
3-(3-Methoxycarbonylphenyl)phenol, 95%
Übersicht
Beschreibung
3-(3-Methoxycarbonylphenyl)phenol, 95% (3MCPP) is a phenolic compound that has been found to have a wide range of applications in both scientific research and laboratory experiments. It is a colorless solid with a melting point of 105-106°C and a molecular weight of 170.2 g/mol. 3MCPP has been extensively studied for its biochemical and physiological effects, as well as its use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxycarbonylphenyl)phenol, 95% has been found to have a wide range of applications in scientific research. It has been used in the synthesis of a variety of other compounds, such as 3-methoxycarbonylphenyl-2-propanone, 3-methoxycarbonylphenyl-2-propanol, and 3-methoxycarbonylphenyl-3-propanol. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. In addition, 3-(3-Methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as a nucleophile in the presence of a Lewis or Brønsted acid, allowing it to react with other molecules to form new compounds. It is also believed to act as a catalyst in the Friedel-Crafts reaction, allowing it to react with an alkyl halide to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methoxycarbonylphenyl)phenol, 95% are not fully understood. However, it has been found to have antimicrobial and antifungal properties, as well as antioxidant and anti-inflammatory effects. It has also been found to have cytotoxic effects, as well as the ability to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3-Methoxycarbonylphenyl)phenol, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized through a number of different methods. It also has a wide range of applications in scientific research, making it a useful tool in the laboratory. However, there are some limitations to its use. It is a relatively unstable compound, and it can be easily degraded by light or heat. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for 3-(3-Methoxycarbonylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its potential applications in pharmaceuticals and other industries. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic uses for the compound. Finally, further research into its mechanism of action could lead to a better understanding of its effects on the body.
Eigenschaften
IUPAC Name |
methyl 3-(3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJGZBZPAXAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408276 | |
| Record name | Methyl 3-(3-hydroxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252921-25-8 | |
| Record name | Methyl 3-(3-hydroxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)







